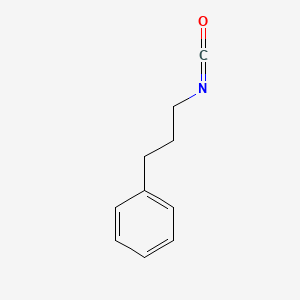

3-Phenylpropyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-isocyanatopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-9-11-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPABAKMRZCBXTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392382 | |

| Record name | 3-Phenylpropyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68664-23-3 | |

| Record name | 3-Phenylpropyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68664-23-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-Phenylpropyl Isocyanate

Introduction: The Versatility of 3-Phenylpropyl Isocyanate in Modern Chemistry

This compound, with the linear formula C₆H₅(CH₂)₃NCO, is an aromatic isocyanate that serves as a valuable reagent and building block in organic synthesis, particularly within the realms of pharmaceutical and materials science.[1][2] Its unique molecular architecture, combining a reactive isocyanate functional group with a phenylpropyl scaffold, imparts a balance of reactivity and structural characteristics that are highly sought after in drug design and development.[3][4] The phenylpropyl moiety can be found in a variety of biologically active molecules, and its incorporation can influence pharmacokinetic properties.[5][6] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective application in research and development.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.[1][7]

| Property | Value | Source(s) |

| CAS Number | 68664-23-3 | [1][7] |

| Molecular Formula | C₁₀H₁₁NO | [1][2] |

| Molecular Weight | 161.20 g/mol | [1][7] |

| Appearance | Colorless liquid (presumed) | General knowledge |

| Density | 1.041 g/mL at 25 °C | [1][7] |

| Boiling Point | 238-239 °C | [1][7] |

| Refractive Index (n20/D) | 1.5160 | [1][7] |

| SMILES | O=C=NCCCc1ccccc1 | [1] |

| InChI Key | WPABAKMRZCBXTO-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization: A Predicted Profile

Infrared (IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching of the isocyanate (-N=C=O) group. This peak is typically observed in the range of 2250-2275 cm⁻¹ .[8][9][10] Other expected absorptions include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic chain (around 2850-2960 cm⁻¹), and C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons (C₆H₅-): A multiplet in the region of 7.1-7.3 ppm , integrating to 5 protons.

-

Methylene Protons (-CH₂-NCO): A triplet at approximately 3.3-3.5 ppm , integrating to 2 protons, coupled to the adjacent methylene group.

-

Methylene Protons (Ph-CH₂-): A triplet at approximately 2.6-2.8 ppm , integrating to 2 protons, coupled to the adjacent methylene group.

-

Methylene Protons (-CH₂-CH₂-CH₂-): A multiplet (likely a quintet or sextet) in the region of 1.8-2.0 ppm , integrating to 2 protons, coupled to the two adjacent methylene groups.[1][11][12]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will provide a unique fingerprint of the carbon skeleton.

-

Isocyanate Carbon (-N=C=O): A signal in the range of 120-130 ppm .[13][14]

-

Aromatic Carbons (C₆H₅-): Multiple signals between 125-142 ppm .[15]

-

Aliphatic Carbons (-CH₂-): Signals for the three distinct methylene carbons are expected in the aliphatic region, typically between 30-45 ppm .[15]

Synthesis of this compound

While this compound is commercially available, understanding its synthesis provides valuable context for its chemistry. The most common industrial method for the synthesis of isocyanates involves the reaction of a primary amine with phosgene or a phosgene equivalent like triphosgene.[14][16][17] Alternative, non-phosgene routes are also being developed, such as the thermal decomposition of carbamates.[18] A laboratory-scale synthesis can be envisioned via the Curtius rearrangement of 3-phenylpropanoyl azide, which can be prepared from the corresponding carboxylic acid.[19]

Reactivity Profile: The Electrophilic Nature of the Isocyanate Group

The core of this compound's reactivity lies in the highly electrophilic carbon atom of the isocyanate (-N=C=O) functional group.[20] This makes it susceptible to nucleophilic attack, leading to the formation of a variety of stable adducts. The general order of reactivity for common nucleophiles with isocyanates is: primary amines > secondary amines > alcohols ≈ thiols > water.[20]

Reaction with Alcohols: The Gateway to Carbamates

The reaction of this compound with alcohols is a direct and efficient method for the synthesis of N-(3-phenylpropyl)carbamates, a class of compounds with significant applications in the pharmaceutical and agrochemical industries.[21][22] The reaction proceeds via the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbonyl carbon of the isocyanate.

Experimental Protocol: Synthesis of Ethyl N-(3-phenylpropyl)carbamate

This protocol outlines a general procedure for the synthesis of a carbamate from this compound and an alcohol, adapted from established methodologies.[8][21]

Materials:

-

This compound (1.0 equivalent)

-

Anhydrous ethanol (1.05 equivalents)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound in anhydrous THF.

-

Addition of Alcohol: To the stirred solution of the isocyanate, add anhydrous ethanol dropwise at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (monitoring the disappearance of the isocyanate peak around 2250-2275 cm⁻¹). The reaction is typically complete within 2-12 hours, depending on the reactivity of the alcohol.

-

Work-up: Upon completion, quench the reaction with a small amount of methanol to consume any unreacted isocyanate. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure ethyl N-(3-phenylpropyl)carbamate.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Isocyanates react with water to form unstable carbamic acids, which then decompose to amines and carbon dioxide.[17] Therefore, anhydrous solvents and reagents are crucial to prevent side reactions and ensure high yields of the desired carbamate.

-

Inert Atmosphere: An inert atmosphere prevents the reaction of the isocyanate with atmospheric moisture.

-

Molar Ratio: A slight excess of the alcohol can be used to ensure complete consumption of the isocyanate.

Reaction with Amines: Forming the Urea Linkage

The reaction between this compound and primary or secondary amines is a rapid and generally high-yielding method for the synthesis of substituted ureas. This reaction is fundamental in medicinal chemistry, as the urea moiety is a key structural motif in many biologically active compounds due to its ability to form strong hydrogen bonds.

Experimental Protocol: Synthesis of N-Benzyl-N'-(3-phenylpropyl)urea

This protocol provides a representative method for the synthesis of a disubstituted urea from this compound and a primary amine.[21]

Materials:

-

This compound (1.0 equivalent)

-

Benzylamine (1.0 equivalent)

-

Anhydrous tetrahydrofuran (THF)

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the benzylamine in anhydrous THF.

-

Addition of Isocyanate: To the stirred solution of the amine, add a solution of this compound in anhydrous THF dropwise at 0-5 °C (using an ice bath). This reaction is often exothermic.[10]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

-

Product Isolation: If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with cold THF or diethyl ether, and dried. If the product is soluble, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or flash column chromatography if necessary.

Causality Behind Experimental Choices:

-

Temperature Control: The reaction between isocyanates and amines is typically very fast and exothermic.[10] Performing the initial addition at a reduced temperature helps to control the reaction rate and prevent the formation of byproducts.

-

Solvent Choice: THF is a common solvent for this reaction as it is aprotic and can dissolve a wide range of organic compounds.

Visualizing Key Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the fundamental reaction mechanisms of this compound.

Caption: Reaction pathways of this compound.

Safety and Handling

Isocyanates are reactive compounds and should be handled with appropriate safety precautions. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] Therefore, it is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

Conclusion and Future Outlook

This compound is a versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of new therapeutic agents. Its well-defined reactivity, centered around the electrophilic isocyanate group, allows for the straightforward synthesis of carbamates and ureas. As the demand for novel molecular scaffolds in drug discovery continues to grow, the strategic application of reagents like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry. Future research may focus on developing catalytic and more sustainable methods for its synthesis and reactions, further expanding its utility in both academic and industrial settings.

References

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025). Reactivity Profile of Isopropyl Isocyanate with Nucleophiles: An In-depth Technical Guide. BenchChem.

- BenchChem. (2025).

- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. (n.d.).

- Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.

- Isocyanate-based multicomponent reactions. (2024). RSC Advances.

-

Georganics. (n.d.). This compound. Retrieved from [Link]

- Kodani, S. D., Wan, D., Wagner, K. M., Hwang, S. H., Morisseau, C., & Hammock, B. D. (2018). General Procedure for Urea Synthesis through an Isocyanate (1–13) (General Procedure C). Bio-protocol, 8(20), e3055.

- BenchChem. (2025). Application Notes and Protocols for Liquid-Phase Parallel Synthesis of Urea Libraries. BenchChem.

- One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. (n.d.). Beilstein Journals.

- Solvent-free preparation of primary carbamates using silica sulfuric acid as an efficient reagent. (n.d.).

- Synthesis of Aromatic Carbamates from CO 2 . Implications for the Polyurethane Industry. (n.d.).

-

PubChem. (n.d.). Phenyl isocyanate. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

- How To Get Isocyan

- 3-Phenylpropyl isocyan

- Resins: Isocyanates, Part I: Fundamentals and Reactivity. (2025). PCI Magazine.

- Phenyl isocyanate is a potent chemical sensitizer. (n.d.). PubMed.

- A stepwise kinetic approach to quantify rate coefficients for reactant-, auto- and non-catalyzed urethanization of phenyl isocyanate and 1-butanol. (n.d.). RSC Publishing.

- Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm -1.... (n.d.).

- Actsafe Safety Association. (n.d.).

- Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?. (2018).

- Dongsen Chemicals. (2023).

- THERMOCHEMICAL STUDIES OF SOME ALCOHOL–ISOCYAN

- The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part II. The base-catalysed reaction of phenyl isocyanate with alcohols. (n.d.). Journal of the Chemical Society (Resumed).

- Patsnap Eureka. (2025).

- N-(2-Alkyleneimino-3-phenylpropyl)acetamide Compounds and Their Use against Pain and Pruritus via Inhibition of TRPA1 Channels. (2016). NIH.

- Process for the synthesis of isocyanates and of isocyanate derivatives. (n.d.).

- Patsnap Eureka. (2025). How Isocyanates Revolutionize Biopharmaceutical Exteriors?.

- Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimiz

- Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design | Request PDF. (n.d.).

- acharya nagarjuna university (anu). (n.d.). Krishnaveni Degree College.

Sources

- 1. rsc.org [rsc.org]

- 2. 3-Ethylphenyl isocyanate [webbook.nist.gov]

- 3. 3-苯丙基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 3-PHENYLPROPYL ISOBUTYRATE(103-58-2) 1H NMR [m.chemicalbook.com]

- 8. 3-PHENYLPROPYL ACETATE(122-72-5) 1H NMR [m.chemicalbook.com]

- 9. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Phenyl isocyanate(103-71-9) 13C NMR spectrum [chemicalbook.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. A stepwise kinetic approach to quantify rate coefficients for reactant-, auto- and non-catalyzed urethanization of phenyl isocyanate and 1-butanol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 13. PubChemLite - this compound (C10H11NO) [pubchemlite.lcsb.uni.lu]

- 14. 3-(Trifluoromethyl)phenyl isocyanate(329-01-1) 13C NMR spectrum [chemicalbook.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. arkat-usa.org [arkat-usa.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]

- 20. 3,3-Diphenylpropyl isocyanate | C16H15NO | CID 21193598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 22. experts.umn.edu [experts.umn.edu]

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Phenylpropyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 3-phenylpropyl isocyanate, a valuable reagent in organic synthesis and drug development. Authored from the perspective of a Senior Application Scientist, this document delves into the practical and theoretical considerations of its preparation and analysis, emphasizing robust and reliable methodologies.

Introduction to this compound

This compound, with the linear formula C₆H₅(CH₂)₃NCO, is an organic compound featuring a reactive isocyanate group (-NCO) attached to a phenylpropyl backbone. This structure imparts a unique combination of reactivity and lipophilicity, making it a versatile building block in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and polymers. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water to form carbamates, ureas, and amines, respectively. This reactivity is central to its utility in creating diverse molecular architectures.

Synthesis of this compound: A Comparative Analysis of Key Methodologies

The synthesis of this compound can be approached through several established methods. The choice of a particular synthetic route often depends on the availability of starting materials, scale of the reaction, and tolerance of other functional groups in the molecule. This guide will focus on three primary methods: the Curtius Rearrangement, the Hofmann Rearrangement, and the phosgenation of 3-phenylpropylamine.

Curtius Rearrangement of 3-Phenylpropionic Acid

The Curtius rearrangement is a powerful method for converting carboxylic acids into isocyanates.[1][2] The reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to the isocyanate with the loss of nitrogen gas.[3] A significant advantage of this method is the retention of stereochemistry at the migrating group.[3]

Reaction Causality: The overall transformation begins with the activation of the carboxylic acid, typically by converting it to an acyl chloride or by using an activating agent like diphenylphosphoryl azide (DPPA). The subsequent reaction with an azide source, such as sodium azide, forms the acyl azide. The thermal decomposition of the acyl azide is a concerted process, avoiding the formation of a free nitrene intermediate, which ensures a clean rearrangement to the isocyanate.[3]

Diagram of the Curtius Rearrangement Workflow

Caption: Workflow for the Curtius Rearrangement.

Experimental Protocol: Curtius Rearrangement

Step 1: Formation of 3-Phenylpropanoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-phenylpropionic acid (1 equivalent).

-

Add thionyl chloride (1.5 equivalents) dropwise at room temperature.

-

Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-phenylpropanoyl chloride.

Step 2: Formation of 3-Phenylpropanoyl Azide

-

Dissolve the crude 3-phenylpropanoyl chloride in a suitable solvent such as acetone.

-

In a separate flask, prepare a solution of sodium azide (1.2 equivalents) in water.

-

Cool the sodium azide solution in an ice bath and add the solution of 3-phenylpropanoyl chloride dropwise with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring for 1 hour at 0 °C.

Step 3: Rearrangement to this compound

-

Separate the organic layer containing the 3-phenylpropanoyl azide and dry it over anhydrous sodium sulfate.

-

Carefully concentrate the solution under reduced pressure at a low temperature to avoid premature decomposition.

-

In a flask equipped with a reflux condenser, dissolve the crude acyl azide in an inert high-boiling solvent like toluene.

-

Heat the solution to reflux. The rearrangement will occur with the evolution of nitrogen gas.

-

After the gas evolution ceases, the reaction is complete. The resulting solution contains this compound.

-

The product can be purified by fractional distillation under reduced pressure.

Hofmann Rearrangement of 4-Phenylbutanamide

The Hofmann rearrangement provides a route to primary amines with one less carbon atom than the starting amide.[1][4] By trapping the isocyanate intermediate, this reaction can be adapted for the synthesis of isocyanates.

Reaction Causality: The reaction is initiated by the deprotonation of the amide by a strong base, followed by halogenation of the nitrogen. A second deprotonation yields a bromoamide anion, which rearranges with the migration of the alkyl group from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming the isocyanate.[4]

Diagram of the Hofmann Rearrangement Pathway

Caption: Key stages of the Hofmann Rearrangement.

Experimental Protocol: Hofmann Rearrangement

Step 1: Preparation of Sodium Hypobromite Solution

-

In a flask cooled in an ice-salt bath, dissolve sodium hydroxide (4 equivalents) in water.

-

Slowly add bromine (1.1 equivalents) to the cold sodium hydroxide solution with stirring to form a solution of sodium hypobromite.

Step 2: Hofmann Rearrangement

-

Dissolve 4-phenylbutanamide (1 equivalent) in a suitable solvent like dioxane or THF.

-

Slowly add the cold sodium hypobromite solution to the amide solution, maintaining the temperature below 10 °C.

-

After the addition is complete, gradually warm the reaction mixture to room temperature and then heat to 50-70 °C until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

After removing the solvent under reduced pressure, the crude this compound can be purified by vacuum distillation.

Phosgenation of 3-Phenylpropylamine

Direct phosgenation of the corresponding primary amine is a common industrial method for isocyanate synthesis.[5] Due to the high toxicity of phosgene gas, safer alternatives like triphosgene (a solid) are often used in a laboratory setting.[6]

Reaction Causality: The amine reacts with phosgene (or its equivalent) in a two-step process. The first step involves the formation of a carbamoyl chloride. Subsequent heating in the presence of a base or further phosgene leads to the elimination of HCl to form the isocyanate.[5]

Diagram of the Phosgenation Process

Caption: Phosgenation of an amine to an isocyanate.

Experimental Protocol: Phosgenation using Triphosgene

Safety Precaution: This reaction should be performed in a well-ventilated fume hood, as phosgene is highly toxic.

-

In a three-necked flask equipped with a dropping funnel, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a magnetic stirrer, dissolve triphosgene (0.4 equivalents) in an inert anhydrous solvent like toluene.

-

Cool the solution in an ice bath.

-

In the dropping funnel, prepare a solution of 3-phenylpropylamine (1 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in the same anhydrous solvent.

-

Add the amine/base solution dropwise to the triphosgene solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-3 hours.

-

Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.

-

The filtrate contains the desired this compound. The solvent can be removed under reduced pressure, and the product purified by vacuum distillation.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods should be employed.

Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO | |

| Molecular Weight | 161.20 g/mol | |

| Boiling Point | 238-239 °C | |

| Density | 1.041 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5160 |

Spectroscopic Analysis

1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a crucial technique for identifying the isocyanate functional group. The -N=C=O asymmetric stretching vibration gives rise to a very strong and sharp absorption band in a relatively uncongested region of the spectrum.

-

Characteristic Absorption: A strong, sharp peak is expected in the range of 2250-2280 cm⁻¹ , which is characteristic of the isocyanate group.[7] The absence of N-H stretching bands (around 3300-3500 cm⁻¹) from the starting amine or amide, and the absence of a broad O-H stretch (around 2500-3300 cm⁻¹) from the starting carboxylic acid, are also indicative of a successful reaction.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the overall structure of the molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the propyl chain. The protons on the carbon adjacent to the isocyanate group will be deshielded.

-

Aromatic protons: Multiplet in the range of δ 7.1-7.4 ppm.

-

-CH₂-NCO: Triplet.

-

-CH₂-Ar: Triplet.

-

-CH₂-CH₂-CH₂-: Multiplet (sextet).

-

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the isocyanate carbon, the aromatic carbons, and the aliphatic carbons.

-

-N=C=O: Signal in the range of δ 120-130 ppm.

-

Aromatic carbons: Signals in the aromatic region (δ 125-145 ppm).

-

Aliphatic carbons: Signals in the upfield region.

-

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 161, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: Common fragmentation pathways for alkyl-aryl compounds may be observed, including benzylic cleavage. The fragmentation of the isocyanate group can also provide characteristic ions.

Conclusion

This technical guide has outlined the principal synthetic routes and characterization methods for this compound. The choice of synthesis method—Curtius rearrangement, Hofmann rearrangement, or phosgenation—will be dictated by the specific requirements of the researcher, including scale, safety considerations, and available starting materials. Each method, when executed with care, provides a reliable pathway to this versatile chemical intermediate. Comprehensive characterization using a combination of physical and spectroscopic techniques is paramount to ensure the identity and purity of the final product, which is critical for its successful application in research and development.

References

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Curtius rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

-

The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - NIH. (n.d.). Retrieved from [Link]

-

Synthesis of Amino Acid Ester Isocyanates - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Hofmann rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

-

An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skinw - CDC Stacks. (n.d.). Retrieved from [Link]

-

Curtius Rearrangement | NROChemistry. (n.d.). Retrieved from [Link]

-

The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (2017, September 19). Retrieved from [Link]

-

Curtius Rearrangement - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Hofmann Rearrangement: Mechanism & Examples - NROChemistry. (n.d.). Retrieved from [Link]

-

Hofmann Rearrangement - Chemistry Steps. (n.d.). Retrieved from [Link]

-

HOFMANN REARRANGEMENT - PHARMD GURU. (n.d.). Retrieved from [Link]

-

Hofmann bromamide reaction mechanism - BYJU'S. (n.d.). Retrieved from [Link]

-

Hofmann rearrangement - chemeurope.com. (n.d.). Retrieved from [Link]

-

Introduction to the Phosgenation Process for Amine--Basic Principles - Sabtech Machine. (2024, June 26). Retrieved from [Link]

Sources

- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Curtius Rearrangement | NROChemistry [nrochemistry.com]

- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Curtius Rearrangement [organic-chemistry.org]

An In-Depth Technical Guide on the Core Mechanism of Action of 3-Phenylpropyl Isocyanate in Organic Reactions

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylpropyl isocyanate is a versatile chemical intermediate whose utility in organic synthesis is defined by the high reactivity of its isocyanate functional group. This guide provides a comprehensive examination of the core mechanisms governing its reactions, with a primary focus on nucleophilic additions that lead to the formation of stable carbamate (urethane) and urea linkages. By synthesizing principles of reactivity with actionable experimental insights, this document serves as a technical resource for professionals leveraging isocyanate chemistry in research and development.

Foundational Principles: The Electrophilic Nature of the Isocyanate Group

The isocyanate functional group (–N=C=O) is a cornerstone of addition chemistry due to the pronounced electrophilicity of its central carbon atom.[1][2][3] This reactivity is a consequence of the cumulative double bonds and the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This compound integrates this reactive moiety with a non-polar phenylpropyl chain, influencing its solubility, steric profile, and the physicochemical properties of its derivatives.

Core Mechanism of Action: Nucleophilic Addition

The principal mechanism through which this compound participates in organic reactions is nucleophilic addition to the electrophilic carbon of the isocyanate group.[1][2] This process is highly adaptable, with outcomes influenced by the choice of nucleophile, solvent, and catalytic conditions.

2.1. Reaction with Alcohols: The Formation of Carbamates (Urethanes)

A pivotal reaction of isocyanates is their interaction with alcohols to yield carbamates, commonly known as urethanes.[1][4][5][6] This transformation is fundamental to the synthesis of polyurethanes and various fine chemicals.[5][6][7]

Mechanism: The reaction is initiated by the attack of the alcohol's nucleophilic oxygen on the isocyanate's electrophilic carbon.[2][6] This is followed by a proton transfer to the nitrogen atom, resulting in the formation of a stable carbamate linkage.[2]

Caption: Formation of a carbamate from this compound and an alcohol.

Catalysis: While the reaction can proceed uncatalyzed, it is often accelerated by catalysts.[4][8] Tertiary amines, such as triethylenediamine (DABCO), and organometallic compounds, like dibutyltin dilaurate, are effective in this regard.[8][9][10][11] These catalysts function by activating either the alcohol or the isocyanate, or both, thereby lowering the activation energy of the reaction.[6][12]

2.2. Reaction with Amines: The Synthesis of Ureas

The reaction between this compound and primary or secondary amines yields substituted ureas.[1][13][14][15] This reaction is typically rapid and highly efficient, often proceeding to completion at room temperature without the need for a catalyst.[15][16]

Mechanism: The greater nucleophilicity of amines compared to alcohols leads to a faster reaction.[17] The mechanism involves the nucleophilic attack of the amine nitrogen on the isocyanate carbon, followed by a proton transfer to form the stable urea product.[2]

Caption: Formation of a substituted urea from this compound and an amine.

2.3. Competing Reaction with Water

The presence of water presents a significant competing reaction pathway. Isocyanates react with water to form an unstable carbamic acid, which subsequently decomposes to an amine and carbon dioxide.[1][7] The amine thus formed can then react with another molecule of isocyanate to produce a symmetrically disubstituted urea.[1] This underscores the necessity of anhydrous conditions for achieving high yields of the desired carbamate or unsymmetrical urea products.

Experimental Protocols

The following protocols serve as practical examples for the synthesis of carbamates and ureas using this compound.

3.1. General Procedure for Carbamate Synthesis

Objective: To synthesize an alkyl N-(3-phenylpropyl)carbamate.

Methodology:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add the desired alcohol (1.0-1.2 equivalents) to the solution.

-

If catalysis is required, add a catalytic amount of a tertiary amine (e.g., triethylamine, 0.05-0.1 equivalents) or an organotin catalyst (e.g., dibutyltin dilaurate, 0.01-0.05 equivalents).

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, observing the disappearance of the characteristic isocyanate peak at approximately 2250-2275 cm⁻¹.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography or recrystallization to yield the pure carbamate.

3.2. General Procedure for Urea Synthesis

Objective: To synthesize a 1-alkyl/aryl-3-(3-phenylpropyl)urea.

Methodology:

-

In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF, DCM).

-

With stirring, add this compound (1.0-1.05 equivalents) dropwise to the amine solution at room temperature. The reaction is often exothermic.

-

Continue stirring at room temperature for 1-3 hours. In many cases, the urea product will precipitate from the reaction mixture.

-

Monitor the reaction to completion using TLC.

-

If a precipitate forms, collect the product by vacuum filtration and wash with a cold solvent.

-

If the product remains in solution, concentrate the mixture in vacuo and purify the residue by recrystallization or column chromatography.

Quantitative Data Summary

| Nucleophile | Product | Relative Reactivity | Typical Conditions |

| Primary Amine | Urea | Very High | Room Temperature, Uncatalyzed |

| Secondary Amine | Urea | High | Room Temperature, Uncatalyzed |

| Alcohol | Carbamate | Moderate | Room Temp. to 80 °C, Often Catalyzed |

| Water | Amine + CO₂ | Low to Moderate | Anhydrous Conditions Preferred |

Experimental Workflow Visualization

Caption: A generalized workflow for the synthesis of derivatives from this compound.

Conclusion

This compound is a potent electrophile that enables the straightforward and efficient synthesis of a wide array of carbamate and urea derivatives. A comprehensive understanding of its reactivity profile, including the nuances of catalysis and the imperative for anhydrous conditions, is essential for its successful application in the fields of organic synthesis, materials science, and drug development. The mechanistic principles and practical protocols outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this versatile reagent in their work.

References

-

Wikipedia. Isocyanate. [Link]

-

Wipf, P., & Lynch, S. M. (2003). Ti-Catalyzed Reactions of Hindered Isocyanates with Alcohols. Organic Letters, 5(8), 1155–1158. [Link]

-

Zavarise, C., Cintrat, J.-C., Romero, E., & Sallustrau, A. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(1), 1-21. [Link]

-

Zavarise, C., Cintrat, J.-C., Romero, E., & Sallustrau, A. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(1), 1-21. [Link]

-

Raspoet, G., & Nguyen, M. T. (1999). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Physical Chemistry A, 103(11), 1590–1597. [Link]

-

Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]

-

Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1805. [Link]

-

Organic Syntheses. (1987). Synthesis of a key β-lactam intermediate by a [2 + 2] cycloaddition route: 4-acetoxyazetidin-2-one. Organic Syntheses, 65, 135. [Link]

-

Organic Chemistry Portal. Urea Formation - Common Conditions. [Link]

-

Pescatori, L., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 2465-2473. [Link]

-

Zia, K. M., et al. (2021). Introduction to Polyurethane Chemistry. In Polyurethane Chemistry and Technology. American Chemical Society. [Link]

-

ResearchGate. Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. [Link]

-

Lawrence Industries. The chemistry of polyurethanes. [Link]

-

Rand, L., et al. (1965). Kinetics of alcohol–isocyanate reactions with metal catalysts. Journal of Applied Polymer Science, 9(5), 1787-1793. [Link]

-

ResearchGate. Catalysis conditions for isocyanate alcohol reaction. [Link]

-

D'hooghe, M., & De Kimpe, N. (2009). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. Organic Letters, 11(21), 4946–4949. [Link]

-

Vargadi, M., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3389. [Link]

- Google Patents. Process for producing alcohol soluble urethane resin composition, polyurethane porous body, and moisture permeable film.

-

Wikibooks. Organic Chemistry/Isocyanate. [Link]

-

ResearchGate. Reaction of Isocyanates with amines. [Link]

-

ResearchGate. Isocyanate side reactions. [Link]

-

AUB ScholarWorks. The kinetics of the reaction between phenyl isocyanate and aniline in chlorobenzene and in benzene. [Link]

-

Semantic Scholar. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. [Link]

-

ResearchGate. Scheme 23 Polyurethane synthesis via isocyanate-and phosgene-free... [Link]

-

Organic Syntheses. Synthesis of Amino Acid Ester Isocyanates. [Link]

-

ResearchGate. Reaction of isocyanates with alcohols. [Link]

-

ResearchGate. Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. [Link]

-

ResearchGate. Synthesis, Reactions and Uses of Isocyanides in Organic Synthesis. An Update. [Link]

- Google Patents.

-

ResearchGate. Mechanism of Isocyanate Reactions with Ethanol. [Link]

- Google Patents.

-

Knowledge. Reaction principle of tertiary amine catalyst. [Link]

-

Journal of the Chemical Society (Resumed). The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part II. The base-catalysed reaction of phenyl isocyanate with alcohols. [Link]

-

RWTH Publications. Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. [Link]

- Google Patents.

-

Global Journals. Synthesis and Applications of Isocyanate Free Polyurethane Materials. [Link]

Sources

- 1. Isocyanate - Wikipedia [en.wikipedia.org]

- 2. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 3. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 6. pubs.acs.org [pubs.acs.org]

- 7. l-i.co.uk [l-i.co.uk]

- 8. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]

- 9. Kinetics of alcohol–isocyanate reactions with metal catalysts (1965) | L. Rand | 48 Citations [scispace.com]

- 10. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]

- 11. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 14. asianpubs.org [asianpubs.org]

- 15. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 16. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 17. pdf.benchchem.com [pdf.benchchem.com]

The Reaction of 3-Phenylpropyl Isocyanate with Primary Amines: A Comprehensive Guide to Urea Synthesis, Mechanism, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of ureas through the reaction of isocyanates with primary amines is a cornerstone of modern synthetic chemistry, prized for its efficiency, high yield, and broad applicability. This guide provides an in-depth examination of the reaction between a specific, functionally rich isocyanate, 3-phenylpropyl isocyanate, and primary amines. We will dissect the underlying reaction mechanism, present field-proven experimental protocols, discuss kinetic considerations, and explore the significance of the resulting N-alkyl-N'-(3-phenylpropyl)urea scaffold in the context of drug discovery and development. This document is intended to serve as a practical and authoritative resource for scientists leveraging this robust chemical transformation.

Introduction: The Strategic Importance of the Urea Linkage

The urea functional group is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic structure, featuring a central carbonyl flanked by two nitrogen atoms, allows it to act as a rigid and reliable hydrogen-bond donor-acceptor unit. This property is fundamental to its role in molecular recognition, enabling potent and specific interactions with biological targets such as enzymes and receptors.[1][2] Consequently, urea derivatives are prevalent in a wide array of pharmaceuticals, including kinase inhibitors, antivirals, and herbicides.[1][3]

The most direct and reliable method for constructing unsymmetrical ureas is the reaction between an isocyanate and a primary amine.[3][4][5] This reaction is characterized by its high atom economy, rapid kinetics, and typically clean conversion, often proceeding to completion without the need for a catalyst.[5][6]

This guide focuses on this compound, a reagent that introduces a flexible, lipophilic three-carbon chain terminating in a phenyl group. This moiety can be strategically employed in drug design to probe hydrophobic pockets in target proteins, enhance membrane permeability, or fine-tune the pharmacokinetic profile of a lead compound. Understanding the nuances of its reaction with primary amines is therefore critical for its effective application in research and development.

The Core Reaction: Mechanism of Nucleophilic Addition

The formation of a urea from this compound and a primary amine is a classic example of nucleophilic addition to a heterocumulene system. The reaction proceeds through a well-established, stepwise mechanism.

Causality of the Mechanism:

-

Electrophilic Activation: The carbon atom of the isocyanate group (–N=C=O) is highly electrophilic. This is due to the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, creating a significant partial positive charge on the carbon.

-

Nucleophilic Attack: The primary amine possesses a lone pair of electrons on its nitrogen atom, making it a potent nucleophile. This lone pair initiates the reaction by attacking the electrophilic carbonyl carbon of the isocyanate.

-

Intermediate Formation & Proton Transfer: This attack forms a transient, zwitterionic intermediate. A rapid intramolecular or solvent-mediated proton transfer then occurs from the newly bonded, positively charged amine nitrogen to the negatively charged isocyanate nitrogen.

-

Product Formation: The final product is a stable, neutral N,N'-disubstituted urea. The reaction is essentially irreversible under standard conditions, driving the equilibrium towards the urea product.

The overall transformation can be visualized as follows:

Sources

- 1. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 5. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 6. experts.umn.edu [experts.umn.edu]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 3-Phenylpropyl Isocyanate

For Immediate Release

[City, State] – January 17, 2026 – In the intricate world of chemical synthesis and drug development, understanding the fundamental properties of reagents is paramount to success. This technical guide, authored for researchers, scientists, and professionals in the pharmaceutical and chemical industries, provides an in-depth exploration of the solubility of 3-phenylpropyl isocyanate. As a versatile bifunctional molecule, its utility in synthetic pathways is directly influenced by its behavior in various organic solvents. This document offers a detailed analysis of its solubility profile, the underlying chemical principles, a robust experimental protocol for solubility determination, and critical safety considerations.

Introduction: The Role of Solubility in the Application of this compound

This compound, with its reactive isocyanate group and nonpolar phenylpropyl tail, presents a unique set of properties that make it a valuable building block in organic synthesis.[1][2] Its applications range from the creation of novel polymers to the derivatization of drug candidates. The efficiency of reactions involving this isocyanate, such as urethane and urea formation, is critically dependent on its dissolution in a suitable solvent.[3][4] A well-chosen solvent not only ensures a homogeneous reaction medium but can also influence reaction rates and product yields. This guide serves to elucidate the solubility characteristics of this compound, empowering researchers to make informed decisions in their experimental designs.

Predicting the Solubility of this compound: A Chemist's Perspective

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar | Toluene, Hexane | High | The nonpolar phenylpropyl group will interact favorably with nonpolar solvents through van der Waals forces. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | These solvents can solvate both the polar isocyanate group and the nonpolar alkyl-aryl chain. |

| Polar Aprotic (Highly Polar) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The high polarity of these solvents will strongly solvate the isocyanate group. |

| Polar Protic | Ethanol, Methanol | Reactive (Soluble with Reaction) | Isocyanates react with alcohols to form carbamates.[3][4] While it will likely dissolve, a chemical transformation will occur. |

| Aqueous | Water | Reactive (Insoluble with Reaction) | Isocyanates react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide.[3][5] The compound is also largely nonpolar, predicting poor aqueous solubility. |

The Chemistry of Dissolution: Molecular Interactions at Play

The solubility of this compound is a direct consequence of the intermolecular forces between the solute and the solvent molecules.

-

In Nonpolar Solvents: The dominant interactions are London dispersion forces between the phenyl and propyl groups of the isocyanate and the solvent molecules.

-

In Polar Aprotic Solvents: A combination of dipole-dipole interactions between the polar isocyanate group and the polar solvent, along with dispersion forces, facilitates dissolution.

-

In Polar Protic Solvents: The primary interaction is a chemical reaction. The lone pair of electrons on the oxygen of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of the isocyanate.[6] This leads to the formation of a carbamate (urethane) linkage. A similar, but more complex, reaction occurs with water.[5]

Figure 1: A diagram illustrating the primary interactions between this compound and different solvent classes.

Experimental Protocol for Solubility Determination: A Self-Validating Approach

The following protocol provides a reliable method for determining the solubility of this compound. It is designed to be self-validating by approaching saturation from both undersaturated and supersaturated states, where applicable.

Safety First: Handling Isocyanates

Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme caution in a well-ventilated fume hood.[7][8] Appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or butyl rubber), and a lab coat, is mandatory. An emergency eyewash and shower should be readily accessible.

Figure 2: A workflow diagram for the experimental determination of solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solution (Undersaturation Approach):

-

Add a pre-weighed excess of this compound to a known volume of the anhydrous organic solvent in a sealed vial at a constant temperature.

-

Stir the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the solution to stand undisturbed for a sufficient time for any undissolved solid to settle.

-

-

Preparation of Saturated Solution (Supersaturation Approach - for stable solutions):

-

Prepare a solution at a higher temperature to dissolve more solute.

-

Slowly cool the solution to the target temperature while stirring.

-

Continue stirring at the target temperature for an extended period to allow excess solute to precipitate and establish equilibrium.

-

Allow the solution to stand for the solid to settle.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to prevent precipitation) syringe fitted with a filter (to remove any suspended particles).

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

Prepare a calibration curve using standards of known concentration to quantify the amount of dissolved this compound.

-

-

Data Interpretation:

-

The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mol/L) at the specified temperature.

-

Consistent results from both the undersaturation and supersaturation approaches provide a high degree of confidence in the measured solubility.

-

Conclusion: Practical Implications for the Researcher

A thorough understanding of the solubility of this compound is not merely academic; it is a critical factor in the successful design and execution of synthetic protocols. By selecting an appropriate solvent, researchers can ensure reaction homogeneity, control reaction rates, and optimize product yields. The predictive framework and experimental protocol detailed in this guide provide the necessary tools for scientists to confidently navigate the solution landscape of this important chemical intermediate. The paramount importance of safety when handling isocyanates cannot be overstated, and adherence to the outlined precautions is essential for a safe and productive research environment.

References

-

Atmospheric Chemistry and Physics. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. [Link]

-

PubChem. 3,3-Diphenylpropyl isocyanate. [Link]

-

Wikipedia. Phenyl isocyanate. [Link]

-

ResearchGate. (2016). Quantum-Chemical Study on the Reaction of Phenyl Isocyanate with Linear Methanol Associates. Addition at the C = N Bond. [Link]

-

National Toxicology Program. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

Safe Work Australia. (2015). Guide to Handling Isocyanates. [Link]

-

California Department of Public Health. Isocyanates: Working Safely. [Link]

-

ICLASS. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

IChemE. Safety aspects of handling isocyanates in urethane foam production. [Link]

-

ACS Publications. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. [Link]

-

PCI Magazine. (2021). Resins: Isocyanates, Part I: Fundamentals and Reactivity. [Link]

-

Chemistry LibreTexts. (2021). 2.2: Solubility Lab. [Link]

-

Safework Health. (2023). Isocyanates Hazards and Safety Measures – Guide for Employers. [Link]

Sources

- 1. This compound 97 68664-23-3 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Phenyl isocyanate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pcimag.com [pcimag.com]

- 6. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 8. safeworkhealth.com.au [safeworkhealth.com.au]

A Technical Guide to the Spectroscopic Characterization of 3-Phenylpropyl Isocyanate

Introduction

3-Phenylpropyl isocyanate is a valuable bifunctional molecule utilized in the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and polymers. Its unique structure, incorporating a reactive isocyanate group and a hydrophobic phenylpropyl chain, makes it a versatile building block. A thorough understanding of its spectroscopic properties is paramount for researchers and drug development professionals to ensure identity, purity, and for monitoring reaction progress. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and practical insights.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure of this compound is crucial for the interpretation of its spectroscopic data. The key structural features to consider are the phenyl ring, the propyl chain, and the isocyanate functional group. Each of these components will give rise to characteristic signals in the various spectroscopic techniques discussed.

Figure 1: Chemical structure of this compound.

Infrared (IR) Spectroscopy: The Isocyanate Signature

Infrared spectroscopy is a powerful and rapid technique for the identification of functional groups. The most prominent and diagnostic feature in the IR spectrum of this compound is the strong and sharp absorption band arising from the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak is typically observed in the region of 2280-2240 cm⁻¹ . Its high intensity is a result of the large change in dipole moment associated with this particular vibration.

Other expected absorption bands include:

-

~3000-2850 cm⁻¹: C-H stretching vibrations of the aromatic and aliphatic portions of the molecule.

-

~1600 and ~1450 cm⁻¹: C=C stretching vibrations within the phenyl ring.

-

~750-700 cm⁻¹ and ~690 cm⁻¹: C-H out-of-plane bending vibrations, indicative of a monosubstituted benzene ring.

Experimental Protocol: Acquiring the IR Spectrum

For a liquid sample such as this compound, the IR spectrum can be conveniently obtained using the neat liquid technique.

-

Sample Preparation: A single drop of this compound is placed between two polished salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The salt plates are mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean, empty salt plates is recorded first to subtract any atmospheric and instrumental interferences. The spectrum of the sample is then recorded.

Figure 2: Workflow for acquiring an IR spectrum of a liquid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within a molecule, allowing for unambiguous structure elucidation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the three methylene groups of the propyl chain. Based on the analysis of similar 3-phenylpropyl containing compounds, the following chemical shifts and multiplicities are predicted:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | 7.15 - 7.35 | Multiplet | 5H |

| -CH₂-NCO | ~3.4 - 3.6 | Triplet | 2H |

| Ar-CH₂- | ~2.6 - 2.8 | Triplet | 2H |

| -CH₂-CH₂-CH₂- | ~1.8 - 2.0 | Quintet | 2H |

The downfield shift of the methylene group attached to the isocyanate is due to the deshielding effect of the electronegative nitrogen atom. The splitting patterns (multiplicities) arise from spin-spin coupling with adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The isocyanate carbon is highly deshielded and will appear at a characteristic downfield chemical shift.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -N=C=O | ~121 - 125 |

| Phenyl C (quaternary) | ~140 - 142 |

| Phenyl CH | ~126 - 129 |

| -C H₂-NCO | ~45 - 47 |

| Ar-C H₂- | ~33 - 35 |

| -CH₂-C H₂-CH₂- | ~30 - 32 |

The chemical shift of the isocyanate carbon is a key diagnostic peak for this functional group.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer. Standard pulse sequences are used to obtain ¹H and ¹³C{¹H} (proton-decoupled) spectra.

Figure 3: General workflow for NMR data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern.

The molecular weight of this compound is 161.20 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z = 161.

The fragmentation of alkyl isocyanates is influenced by the phenyl group and the propyl chain. Common fragmentation pathways for alkyl isocyanates include alpha-cleavage and McLafferty rearrangements. For this compound, key expected fragments include:

| m/z | Proposed Fragment |

| 161 | [C₆H₅(CH₂)₃NCO]⁺˙ (Molecular Ion) |

| 117 | [C₆H₅(CH₂)₂CH₂]⁺ (Loss of NCO) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

The tropylium ion at m/z 91 is a very common and stable fragment in the mass spectra of compounds containing a benzyl group, formed through rearrangement.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for generating ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, generating the mass spectrum.

Figure 4: A simplified workflow for mass spectrometry.

Conclusion

The spectroscopic techniques of IR, NMR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. The characteristic -N=C=O stretch in the IR spectrum offers a rapid and definitive confirmation of the isocyanate functionality. NMR spectroscopy provides a detailed map of the proton and carbon framework, allowing for unambiguous structural assignment. Finally, mass spectrometry confirms the molecular weight and provides valuable structural clues through the analysis of fragmentation patterns. For researchers and professionals in drug development and chemical synthesis, a proficient understanding and application of these techniques are essential for ensuring the quality and identity of this important chemical intermediate.

References

-

SpectraBase. (3-Phenyl-propyl)-trimethyl-ammonium cation - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubMed. Theory analysis of mass spectra of long-chain isocyanates. [Link]

-

ResearchGate. Theory analysis of mass spectra of long-chain isocyanates | Request PDF. [Link]

-

PubChem. 3-Phenylpropyl acetate | C11H14O2 | CID 31226. [Link]

-

CDC Stacks. An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skinw. [Link]

-

SpectraBase. Fumaric acid, 3-phenylpropyl propyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. 3,3-Diphenylpropyl isocyanate | C16H15NO | CID 21193598. [Link]

-

PubChem. 3-Phenylpropyl benzoate | C16H16O2 | CID 346273. [Link]

-

PubChemLite. This compound (C10H11NO). [Link]

-

Wired Chemist. 3-phenyl Propyl Propionate Proton Full Spectrum. [Link]

-

Spectroscopy. Infrared Spectroscopy of Polymers XIII: Polyurethanes. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Wikipedia. Isocyanide. [Link]

-

ResearchGate. Infrared spectra of methyl isocyanate isolated in Ar, Xe and N2 matrices. [Link]

-

PubMed Central. Mass Spectrometry of Polyurethanes. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. Phenyl isocyanate | C7H5NO | CID 7672. [Link]

-

YouTube. Fragmentation in Mass Spectrometry. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Georganics. This compound - High purity. [Link]

-

NIST WebBook. 3-Ethylphenyl isocyanate. [Link]

- Pearson+. *The standard 13C NMR spectrum of

A Comprehensive Researcher's Guide to the Safe Handling of 3-Phenylpropyl Isocyanate

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals working with 3-phenylpropyl isocyanate. It moves beyond standard safety data sheets to provide a foundational understanding of the molecule's reactivity, the causality behind its hazards, and the self-validating protocols required for its safe manipulation in a laboratory setting.

Section 1: The Chemistry of Hazard - Understanding the Isocyanate Functional Group

The key to safely handling this compound (CAS: 68664-23-3) lies in understanding the inherent reactivity of its isocyanate (–N=C=O) functional group.[1] This group is characterized by an electrophilic carbon atom, making it highly susceptible to attack by nucleophiles. This reactivity is the very reason it is a valuable synthetic building block, but it is also the source of its significant physiological hazards.

The most critical reaction for safety considerations is its vigorous and exothermic reaction with water. This reaction proceeds via an unstable carbamic acid intermediate, which then decomposes to form a primary amine and carbon dioxide (CO₂) gas.[1][2]

Reaction with Water: C₆H₅(CH₂)₃NCO + H₂O → [C₆H₅(CH₂)₃NHCOOH] → C₆H₅(CH₂)₃NH₂ + CO₂ (gas)

This single reaction explains two primary hazards:

-

Biological Damage: Inhaled isocyanate vapors can react with moisture on the surface of the respiratory tract, causing severe irritation and initiating an immune response.[3]

-

Pressurization Hazard: If moisture contaminates a sealed container of this compound, the resulting CO₂ evolution can lead to a dangerous buildup of pressure, potentially causing the container to rupture violently.[2][4]

Similar rapid reactions occur with other common laboratory nucleophiles, including alcohols, amines, and strong bases.[4][5]

Caption: Reactivity of this compound with water.

Section 2: Hazard Identification and Toxicological Profile

The hazards of this compound are extensive and severe. The signal word for this chemical is "Danger".[6]

| Physical & Chemical Properties | |

| CAS Number | 68664-23-3 |

| Linear Formula | C₆H₅(CH₂)₃NCO |

| Molecular Weight | 161.20 g/mol |

| Appearance | Colorless to light yellow liquid[7] |

| Boiling Point | 238-239 °C |

| Density | 1.041 g/mL at 25 °C |

| GHS Hazard Classification | |

| H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or if inhaled.[6] |

| H315 | Causes skin irritation.[6] |

| H317 | May cause an allergic skin reaction.[6] |

| H319 | Causes serious eye irritation.[6] |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. [6] |

| H335 | May cause respiratory irritation.[6] |

The Critical Hazard: Respiratory Sensitization

The most insidious and severe health risk associated with isocyanates is respiratory sensitization.[8][9]

-

Mechanism: An initial exposure can trigger an immune response in susceptible individuals. The body is now "primed" to react.

-

Consequence: Subsequent exposures, even to concentrations far below any established occupational exposure limit, can provoke a severe, asthma-like attack.[3][10] Symptoms include chest tightness, wheezing, shortness of breath, and coughing.[9][11]

-

Irreversibility: Once an individual is sensitized, the condition is permanent. They must avoid any future work with isocyanates.

Due to this risk, minimizing inhalation exposure is the highest priority.

Section 3: The Self-Validating Safety Protocol: Engineering Controls & PPE

A self-validating safety system assumes that exposure can happen and builds in layers of protection. For a volatile and sensitizing chemical like this compound, this relies on a strict adherence to the hierarchy of controls, emphasizing engineering controls and personal protective equipment (PPE).

Engineering Controls: The Primary Barrier

All manipulations of this compound—including weighing, transferring, and adding to reaction mixtures—must be performed inside a certified chemical fume hood with demonstrated adequate airflow. This is non-negotiable and serves as the primary barrier to protect the researcher from inhaling hazardous vapors.[9]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for proper engineering controls but is essential to protect against accidental splashes and residual vapor exposure.[12]

| Task | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection |

| Storage/Transport (Closed Container) | Safety glasses with side shields | Nitrile gloves | Lab coat | Not required |

| Weighing/Transfer in Fume Hood | Tight-fitting chemical goggles and a full-face shield | Double-gloving with nitrile or neoprene gloves[13] | Chemical-resistant apron over a lab coat | Required if there is any suspicion of fume hood malfunction |

| Active Reaction/Workup | Tight-fitting chemical goggles and a full-face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Air-purifying respirator with organic vapor cartridges[12] |

Causality Behind PPE Choices:

-

Gloves: Thin latex gloves are unsuitable for handling isocyanates as they offer poor chemical resistance. Nitrile or butyl rubber provides better protection.[11][12]

-

Eye Protection: A face shield is worn over goggles to protect the entire face from splashes, as a splash to the skin can still cause sensitization and burns.

-

Respiratory Protection: While the fume hood is the primary control, a respirator is a critical secondary defense, especially during procedures with a higher risk of aerosol generation.[14]

Caption: PPE protocol workflow for handling isocyanates.

Section 4: Emergency Response Protocols

Rapid and correct response to an emergency is critical to mitigating harm.

Spill Management

For any spill, evacuate personnel from the immediate area and alert colleagues.

Minor Spill (<100 mL) inside a fume hood:

-

Ensure you are wearing full PPE as described in Section 3.

-

Contain the spill with an inert absorbent material like vermiculite, clay, or sand. DO NOT use sawdust or other combustible materials .[8]

-

Gently shovel the contaminated absorbent into an open-top container (e.g., a beaker or bucket). DO NOT SEAL THE CONTAINER .[2][15]

-

Decontaminate the spill surface using a prepared solution. A common formulation is 5-10% sodium carbonate, 0.2-1% liquid detergent, and 90-95% water.[15] Allow at least 10-15 minutes of contact time.

-

Wipe the area clean and place all contaminated materials into the same open-top waste container.

-

Move the waste container to a safe, well-ventilated area (like the back of the fume hood) to await professional waste disposal.

Major Spill (>100 mL) or any spill outside a fume hood:

-

Evacuate the entire laboratory immediately.

-

Alert your institution's emergency response team or EHS department.

-

Do not attempt to clean up the spill yourself.

Caption: Logical workflow for responding to an isocyanate spill.

First Aid Procedures

Immediate and appropriate first aid can significantly reduce injury.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention.[10][16][17] The onset of respiratory symptoms can be delayed for several hours.[16]

-

Skin Contact: Immediately remove all contaminated clothing while under a safety shower. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[16][17] Seek medical attention if irritation or a rash develops.[17]

-

Eye Contact: Immediately flush eyes with a large amount of water for at least 15-30 minutes, holding the eyelids open.[8][16] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[16] Rinse the mouth thoroughly with water. The affected person should be made to rest.[16] Seek immediate medical attention.

Section 5: Decontamination and Waste Disposal

All materials that come into contact with this compound must be considered hazardous waste.

Decontamination of Glassware:

-

Rinse the glassware with a solvent in which the isocyanate is soluble (e.g., acetone or ethyl acetate) inside a fume hood. This rinse solvent is now hazardous waste.

-

Immerse the glassware in a decontamination solution (see spill cleanup) for at least 24 hours to neutralize any remaining residue.

-

Wash thoroughly with soap and water.

Waste Disposal:

-

Liquid Waste: Collect all waste, including reaction residues and contaminated solvents, in a clearly labeled, compatible hazardous waste container. Do not mix with incompatible waste streams.

-

Solid Waste: Collect all contaminated solids (absorbent materials, gloves, paper towels) in an open or vented container.[2] This container should be kept in a well-ventilated area away from moisture and heat.

-